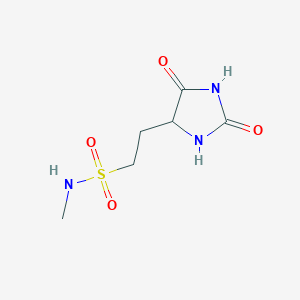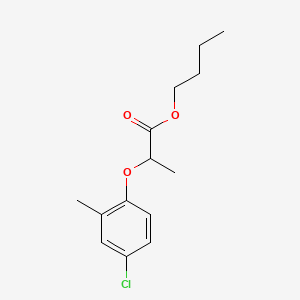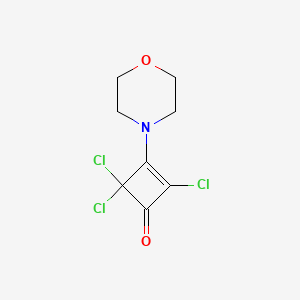
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is a chemical compound with the molecular formula C8H8Cl3NO2 and a molecular weight of 256.51 g/mol This compound is characterized by the presence of a cyclobutenone ring substituted with three chlorine atoms and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- typically involves the reaction of cyclobutenone derivatives with chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,4,4-Trichloro-3-(4-morpholinyl)-2-cyclobuten-1-one: A closely related compound with similar chemical properties.
3-(4-Morpholino)-2,2,4-trichloro-3-cyclobuten-1-one:
Uniqueness: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is unique due to its specific substitution pattern and the presence of both chlorine atoms and a morpholine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
68239-28-1 |
|---|---|
Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2,4,4-trichloro-3-morpholin-4-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c9-5-6(8(10,11)7(5)13)12-1-3-14-4-2-12/h1-4H2 |
InChI Key |
YKTVEZMNYLQTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C2(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


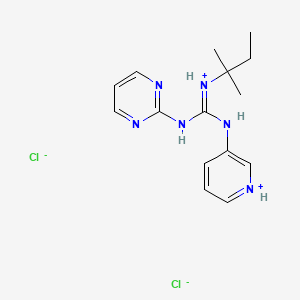
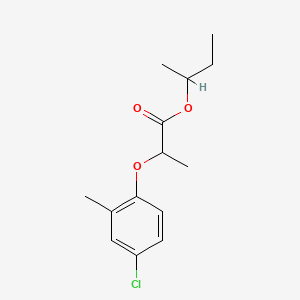


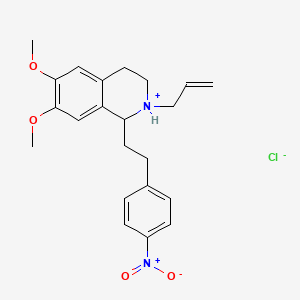
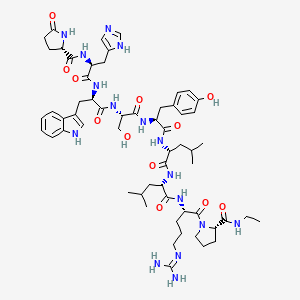
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
